Phosphoseryl Phosphoserine
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Overview
Description
Phosphoseryl Phosphoserine is an ester of serine and phosphoric acid. It is a component of many proteins as a result of posttranslational modifications. The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This compound plays a crucial role in cellular signaling and regulation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoseryl Phosphoserine can be synthesized through the phosphorylation of serine. This process involves the use of specific kinases that catalyze the transfer of a phosphate group to the hydroxyl group of serine . The synthesis of phosphopeptides, including this compound, can be achieved by either post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
Industrial Production Methods: Industrial production of this compound often involves enzymatic hydrolysis or fermentation processes. For instance, casein phosphopeptides, which contain phosphoseryl residues, are produced during the manufacture of milk products and intestinal digestion .
Chemical Reactions Analysis
Types of Reactions: Phosphoseryl Phosphoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoserine derivatives with altered functional groups.
Scientific Research Applications
Phosphoseryl Phosphoserine has numerous applications in scientific research:
Chemistry: It is used in the study of protein phosphorylation and dephosphorylation mechanisms.
Biology: The compound is essential for understanding cellular signaling pathways and regulatory processes.
Medicine: this compound is involved in the development of therapeutic agents targeting phosphorylation-related diseases.
Mechanism of Action
Phosphoseryl Phosphoserine exerts its effects through the phosphorylation of serine residues in proteins. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets of this compound include protein kinases and phosphatases, which are involved in the addition and removal of phosphate groups, respectively .
Comparison with Similar Compounds
Phosphothreonine: An ester of threonine and phosphoric acid, involved in similar phosphorylation processes.
Phosphotyrosine: An ester of tyrosine and phosphoric acid, also playing a role in protein phosphorylation.
Uniqueness: Phosphoseryl Phosphoserine is unique due to its specific role in the phosphorylation of serine residues, which is the most abundant type of phosphorylation observed in proteins . This makes it a critical component in the regulation of diverse biological processes.
Properties
CAS No. |
1492-21-3 |
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Molecular Formula |
C6H14N2O11P2 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C6H14N2O11P2/c7-3(1-18-20(12,13)14)5(9)8-4(6(10)11)2-19-21(15,16)17/h3-4H,1-2,7H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17)/t3-,4-/m0/s1 |
InChI Key |
PNAYBQVLHUSEEO-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |
SMILES |
C(C(C(=O)N(C(CO)(C(=O)O)P(=O)(O)O)P(=O)(O)O)N)O |
Canonical SMILES |
C(C(C(=O)NC(COP(=O)(O)O)C(=O)O)N)OP(=O)(O)O |
Synonyms |
O-Phosphono-L-seryl-O-phosphono-L-serine; N-(O-Phosphono-L-seryl)-L-serine Dihydrogen Phosphate (Ester); N-L-Seryl-L-serine Bis(dihydrogen phosphate); PN: WO2010142041 SEQID: 15 claimed protein; 21: PN: WO03093314 PAGE: 45 claimed protein; Phosphoser |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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